molecular formula C14H17FN2 B8443017 3-(Ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole

3-(Ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole

Cat. No. B8443017
M. Wt: 232.30 g/mol
InChI Key: BQHRQIQLWFRLMF-UHFFFAOYSA-N
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Patent
US04257952

Procedure details

Following a reductive procedure similar to that described in Example 260 but substituting for 3-(N-methylbenzamido)-6,8-difluoro-1,2,3,4-tetrahydrocarbazole an equivalent amount of 3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole there can be obtained 3-(ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole.
Name
3-(N-methylbenzamido)-6,8-difluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]([CH:11]1[CH2:23][C:22]2[C:21]3[C:16](=[C:17]([F:25])[CH:18]=[C:19](F)[CH:20]=3)[NH:15][C:14]=2[CH2:13][CH2:12]1)[C:3](=O)[C:4]1C=CC=CC=1.C(NC1CC2C3C(=C(F)C=CC=3)NC=2CC1)(=O)C>>[CH2:3]([NH:2][CH:11]1[CH2:23][C:22]2[C:21]3[C:16](=[C:17]([F:25])[CH:18]=[CH:19][CH:20]=3)[NH:15][C:14]=2[CH2:13][CH2:12]1)[CH3:4]

Inputs

Step One
Name
3-(N-methylbenzamido)-6,8-difluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C1CCC=2NC3=C(C=C(C=C3C2C1)F)F
Step Two
Name
3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CCC=2NC3=C(C=CC=C3C2C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1CCC=2NC3=C(C=CC=C3C2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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